

# CRITICAL DISCREPANCY ALERT: CAS Number Verification

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## Compound of Interest

Compound Name: 3-Bromo-5-chlorobenzonitrile

CAS No.: 304854-55-5

Cat. No.: B1286475

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User Note: The CAS number provided in your request (90902-83-3) corresponds to 3-Amino-2-bromo-5-chloropyridine, a heterocyclic amine.[1] The chemical name **3-Bromo-5-chlorobenzonitrile** (the subject of this guide) corresponds to CAS 304854-55-5. Action Required: Verify your specific structural requirements before procurement. This guide focuses strictly on the benzonitrile derivative (CAS 304854-55-5) as requested by the chemical name.

## 3-Bromo-5-chlorobenzonitrile: Physical Properties & Orthogonal Reactivity Guide

### Executive Summary

**3-Bromo-5-chlorobenzonitrile** is a high-value halogenated aromatic scaffold used extensively in medicinal chemistry for the synthesis of polysubstituted benzene derivatives. Its structural uniqueness lies in the electronic and steric differentiation between the bromine and chlorine atoms. This asymmetry allows for "orthogonal functionalization"—the ability to selectively react the bromine atom under mild palladium-catalyzed conditions while leaving the chlorine atom intact for subsequent transformations.

## Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	3-Bromo-5-chlorobenzonitrile
Common Synonyms	3-Chloro-5-bromobenzonitrile; 5-Bromo-3-chlorobenzonitrile
CAS Number	304854-55-5
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrClN
Molecular Weight	216.46 g/mol
SMILES	<chem>N#CC1=CC(Cl)=CC(Br)=C1</chem>
InChI Key	DRKWKPSNVQVDKZ-UHFFFAOYSA-N

Structural Insight: The molecule possesses

symmetry (planar). The nitrile group (-CN) is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic aromatic substitution but activating it for nucleophilic aromatic substitution (

), particularly at the positions ortho or para to the nitrile. However, the halogens are meta to the nitrile, making

less favorable without strong forcing conditions, thereby prioritizing metal-catalyzed cross-coupling pathways.

## Physical & Thermodynamic Properties

Data synthesized from experimental certificates of analysis (CoA) and predicted thermodynamic models.

Property	Value / Range	Condition / Note
Physical State	Crystalline Solid	Powder to needle-like crystals
Color	White to Off-White	Yellowing indicates oxidation/impurities
Melting Point	70.7 – 71.1 °C	Sharp range indicates high purity
Boiling Point	144 °C	@ 12 mmHg (Vacuum distillation)
Density	1.74 ± 0.1 g/cm <sup>3</sup>	Predicted (Solid state packing)
Flash Point	~100 °C	Closed Cup (Estimated)
Refractive Index	1.623	Predicted
LogP (Octanol/Water)	3.01	Lipophilic; poor aqueous solubility
Vapor Pressure	0.015 mmHg	@ 25 °C (Low volatility)

## Solubility Profile

- High Solubility: Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).
- Moderate Solubility: Methanol, Ethanol (requires heating).
- Insoluble: Water (Hydrophobic).

## Spectroscopic Characterization

Researchers should use these signals to validate compound identity during synthesis.

- <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):
  - The aromatic region displays three distinct signals due to the asymmetric substitution pattern, typically appearing as triplets or doublets of doublets (dd) in the range of δ 7.60 – 7.90 ppm.

- Diagnostic: The proton between the two halogens (C4-H) is often the most shielded or distinct due to the combined inductive effects.
- IR Spectroscopy (KBr Pellet):
  - 2230 – 2240  $\text{cm}^{-1}$ : Strong, sharp characteristic Nitrile ( $-\text{C}\equiv\text{N}$ ) stretch.
  - 1550 – 1600  $\text{cm}^{-1}$ : Aromatic  $\text{C}=\text{C}$  skeletal vibrations.
  - ~600 – 800  $\text{cm}^{-1}$ : C-Cl and C-Br stretching bands (fingerprint region).
- Mass Spectrometry (GC-MS / LC-MS):
  - Isotope Pattern: Distinctive "M, M+2, M+4" pattern due to the presence of both  
(1:1 ratio) and  
(3:1 ratio).
  - Look for: A triplet-like cluster at  $m/z$  215, 217, 219.

## Synthesis Application: Orthogonal Coupling Strategy

The primary utility of **3-Bromo-5-chlorobenzonitrile** is its ability to undergo sequential cross-coupling. The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).

Experimental Logic:

- Activation: The C-Br bond undergoes oxidative addition with Pd(0) much faster than the C-Cl bond.
- Selectivity: By using mild catalysts (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) and lower temperatures (<80°C), one can exclusively substitute the bromine.
- Subsequent Reaction: The remaining chlorine can then be activated using electron-rich ligands (e.g., Buchwald ligands like XPhos or SPhos) at higher temperatures (>100°C).

## Workflow Diagram: Sequential Functionalization



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Figure 1: Chemoselective workflow exploiting the reactivity difference between Aryl-Br and Aryl-Cl bonds.[1][2][3][4][5][6][7]

## Handling, Safety & Storage

GHS Classification:

- Acute Toxicity (Oral/Inhalation): Category 3 (Toxic).
- Skin/Eye Irritation: Category 2 (Irritant).

Protocol for Safe Handling:

- Engineering Controls: Always handle within a certified chemical fume hood. The nitrile moiety can metabolize to release cyanide ions in vivo under extreme conditions, though the acute risk is primarily from the intact molecule's toxicity.
- PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
- Spill Management: Do not sweep dry dust (risk of inhalation). Dampen with an inert solvent or water before collecting for disposal as hazardous halogenated organic waste.

Storage Conditions:

- Temperature: Ambient (15–25 °C).
- Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent slow hydrolysis of the nitrile, although the compound is generally air-stable.
- Incompatibility: Strong oxidizing agents and strong bases (which may hydrolyze the nitrile to an amide/acid).

## References

- PubChem Compound Summary. (2025). **3-Bromo-5-chlorobenzonitrile** (CID 15965893). National Center for Biotechnology Information. [Link](#)
- Sigma-Aldrich / Merck. (2024). Safety Data Sheet: **3-Bromo-5-chlorobenzonitrile**. [Link](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [6][8][9] *Chemical Reviews*, 95(7), 2457-2483. (Foundational reference for the selective coupling protocols described).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [8][9] *Angewandte Chemie International Edition*, 41(22), 4176-4211. (Reference for activating the secondary chloride site).

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## Sources

- 1. [alfa-chemistry.com](http://alfa-chemistry.com) [[alfa-chemistry.com](http://alfa-chemistry.com)]
- 2. [Speciality Chemicals – GMR Pharma](http://Speciality Chemicals – GMR Pharma) [[gmrpharma.com](http://gmrpharma.com)]
- 3. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
- 4. [masterorganicchemistry.com](http://masterorganicchemistry.com) [[masterorganicchemistry.com](http://masterorganicchemistry.com)]
- 5. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 6. [m.youtube.com](http://m.youtube.com) [[m.youtube.com](http://m.youtube.com)]
- 7. C(acyl)–C(sp<sup>2</sup>) and C(sp<sup>2</sup>)–C(sp<sup>2</sup>) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. [myers.faculty.chemistry.harvard.edu](http://myers.faculty.chemistry.harvard.edu) [[myers.faculty.chemistry.harvard.edu](http://myers.faculty.chemistry.harvard.edu)]
- 9. [Suzuki Coupling](http://Suzuki Coupling) [[organic-chemistry.org](http://organic-chemistry.org)]
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